molecular formula C8H15NO B2521397 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine CAS No. 1369381-64-5

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine

Cat. No. B2521397
CAS RN: 1369381-64-5
M. Wt: 141.214
InChI Key: NBBCARZMEFEVIR-UHFFFAOYSA-N
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Description

“2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine” is a chemical compound with the CAS Number: 1369381-64-5 . It has a molecular weight of 141.21 . The IUPAC name for this compound is 2-(7-oxabicyclo[2.2.1]hept-2-yl)ethylamine . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine” is 1S/C8H15NO/c9-4-3-6-5-7-1-2-8(6)10-7/h6-8H,1-5,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine” include a molecular weight of 141.21 , a physical state of liquid , and storage at room temperature .

Safety and Hazards

The safety information for “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302) and causes skin irritation (H315). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

The future directions for research on “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine” and similar compounds could involve exploring their potential applications in various fields, such as medicine or materials science. For example, some derivatives of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes) have shown interesting biological activity .

properties

IUPAC Name

2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-4-3-6-5-7-1-2-8(6)10-7/h6-8H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBCARZMEFEVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine

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